Cholesta-4,6-dien-3-one Cholesta-4,6-dien-3-one 4, 6-Cholestadienone, also known as cholest-4, 6-dien-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4, 6-cholestadienone is considered to be a sterol lipid molecule. 4, 6-Cholestadienone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 6-Cholestadienone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 4, 6-cholestadienone is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 566-93-8
VCID: VC21091978
InChI: InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Molecular Formula: C27H42O
Molecular Weight: 382.6 g/mol

Cholesta-4,6-dien-3-one

CAS No.: 566-93-8

Cat. No.: VC21091978

Molecular Formula: C27H42O

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

Cholesta-4,6-dien-3-one - 566-93-8

Specification

Description 4, 6-Cholestadienone, also known as cholest-4, 6-dien-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4, 6-cholestadienone is considered to be a sterol lipid molecule. 4, 6-Cholestadienone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 6-Cholestadienone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 4, 6-cholestadienone is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 566-93-8
Molecular Formula C27H42O
Molecular Weight 382.6 g/mol
IUPAC Name 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3
Standard InChI Key XIWMRKFKSRYSIJ-UHFFFAOYSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

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